2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide
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Overview
Description
2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Propanamide Group: The propanamide group is introduced via an amidation reaction, where a propanoic acid derivative reacts with the piperidine ring.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through a condensation reaction between a benzoyl chloride derivative and the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(6-Pyridin-3-YL)-2-[4-(4-Methyl-4H-1,2,4-Triazol-3-YL)piperidin-1-YL]benzonitrile: This compound shares structural similarities with 2-(4-Propanamidopiperidin-1-YL)-N-[(pyridin-3-YL)methyl]benzamide, particularly in the presence of the piperidine and pyridine rings.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives: These compounds also contain a pyridine ring and are studied for their potential as kinase inhibitors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
CAS No. |
1017060-33-1 |
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Molecular Formula |
C21H26N4O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[4-(propanoylamino)piperidin-1-yl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H26N4O2/c1-2-20(26)24-17-9-12-25(13-10-17)19-8-4-3-7-18(19)21(27)23-15-16-6-5-11-22-14-16/h3-8,11,14,17H,2,9-10,12-13,15H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
CNRDXUUYQPCULW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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